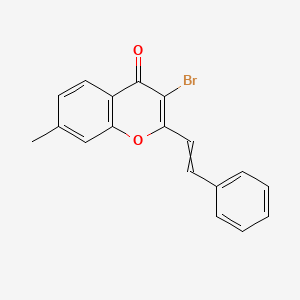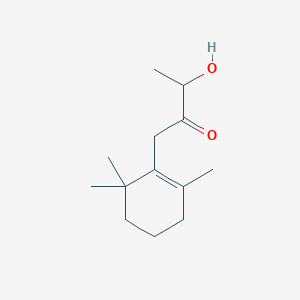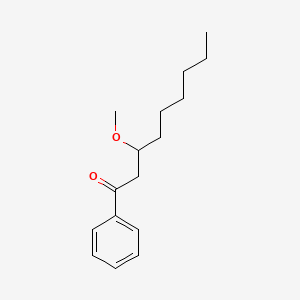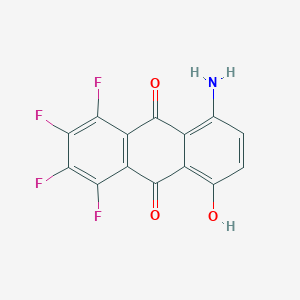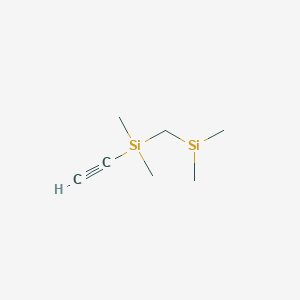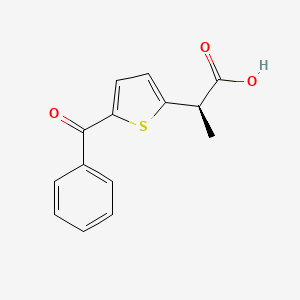
(R)-Tiaprofenic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. It is a chiral molecule, meaning it has two enantiomers, and the ®-enantiomer is the active form. This compound is commonly used in the treatment of conditions such as arthritis and other musculoskeletal disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tiaprofenic acid typically involves the resolution of racemic tiaprofenic acid or the asymmetric synthesis of the ®-enantiomer. One common method is the resolution of racemic tiaprofenic acid using chiral resolving agents. Another approach is the asymmetric synthesis, which involves the use of chiral catalysts or chiral auxiliaries to produce the ®-enantiomer directly.
Industrial Production Methods
Industrial production of ®-Tiaprofenic acid often involves large-scale resolution processes or asymmetric synthesis methods. The choice of method depends on factors such as cost, efficiency, and the availability of chiral catalysts or resolving agents. The industrial processes are optimized to ensure high yield and purity of the ®-enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
®-Tiaprofenic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Tiaprofenic acid can produce carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
®-Tiaprofenic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Used in the development of new NSAIDs and in clinical studies of pain and inflammation management.
Industry: Used in the production of pharmaceuticals and as a reference standard in quality control.
Mecanismo De Acción
®-Tiaprofenic acid exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX, ®-Tiaprofenic acid reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: Another NSAID that inhibits COX and reduces pain and inflammation.
Naproxen: A similar NSAID with a longer duration of action.
Ketoprofen: An NSAID with similar anti-inflammatory properties.
Uniqueness
®-Tiaprofenic acid is unique in its chiral nature and the specific inhibition of COX enzymes. Its ®-enantiomer is the active form, which distinguishes it from other NSAIDs that may not have chiral centers or may use different mechanisms of action.
Propiedades
Número CAS |
103667-49-8 |
|---|---|
Fórmula molecular |
C14H12O3S |
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
(2R)-2-(5-benzoylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C14H12O3S/c1-9(14(16)17)11-7-8-12(18-11)13(15)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)/t9-/m0/s1 |
Clave InChI |
GUHPRPJDBZHYCJ-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O |
SMILES canónico |
CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


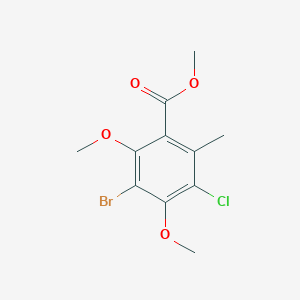
![3-[(3-Iodoprop-2-yn-1-yl)oxy]propanenitrile](/img/structure/B14324299.png)
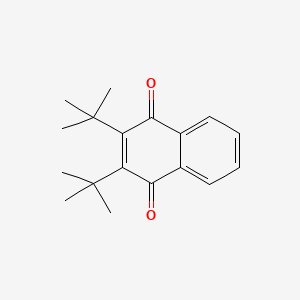
![1,1'-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene)](/img/structure/B14324315.png)

![Ethyl 6-[2-hydroxy-5-(1-hydroxyhexyl)cyclopentyl]hexanoate](/img/structure/B14324320.png)
